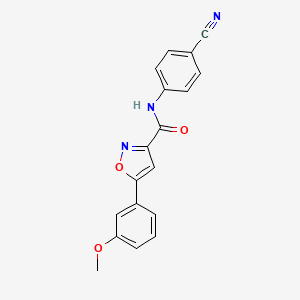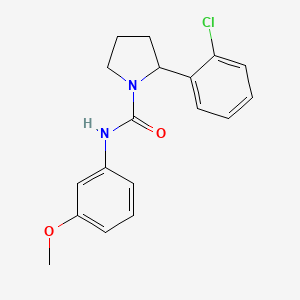![molecular formula C19H24N6 B4461360 4-(4-ethyl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4461360.png)
4-(4-ethyl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps, including the condensation of appropriate precursors and subsequent modifications to introduce specific functional groups. A notable method involves the cyclization of substituted pyrazoles with amides or sulfonamides, followed by functionalization to introduce the ethyl-piperazinyl and methylbenzyl groups. This approach allows for the synthesis of a wide variety of derivatives with potential antiviral, antibacterial, and anticancer activities (Chern et al., 2004).
Molecular Structure Analysis
The molecular structure of 4-(4-Ethyl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, substituted with ethyl-piperazinyl and methylbenzyl groups. Structural analysis, including X-ray crystallography, reveals the spatial arrangement of these substituents, which significantly influences the compound's chemical reactivity and interaction with biological targets. The precise arrangement of atoms and functional groups within the molecule is crucial for its biological activity and selectivity towards specific receptors or enzymes (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic substitution, enabling the introduction of diverse functional groups. These reactions are fundamental for the modification of the core structure to enhance its biological activity or to modulate its physicochemical properties. The presence of the piperazine and benzyl groups offers additional sites for functionalization, making it a versatile scaffold for the development of new therapeutic agents (A. Abdelhamid et al., 2016).
Physical Properties Analysis
The physical properties of 4-(4-Ethyl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical for its formulation and delivery in potential therapeutic applications. Understanding the compound's physical properties is essential for optimizing its bioavailability and pharmacokinetic profile (Tollefson et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-(4-Ethyl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine, including its reactivity with various chemical agents and its stability under different conditions, are crucial for its application in medicinal chemistry. The compound's ability to interact with biological targets through specific binding interactions is determined by its chemical structure and properties. These interactions are the basis for its biological activities and potential therapeutic effects (Baraldi et al., 2012).
properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-3-23-8-10-24(11-9-23)18-17-12-22-25(19(17)21-14-20-18)13-16-6-4-15(2)5-7-16/h4-7,12,14H,3,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJIYNDDVOSJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[ethyl(ethylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4461287.png)
![7-(3-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4461290.png)
![N,3-dimethyl-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4461292.png)

![N-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4461307.png)
![7-methoxy-N-[2-(4-morpholinyl)ethyl]-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4461325.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461346.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4461349.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B4461357.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B4461367.png)
![7-[3-(dimethylamino)propyl]-5,6-dimethyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4461373.png)
